molecular formula C7H13Br B130210 7-Bromo-1-heptene CAS No. 4117-09-3

7-Bromo-1-heptene

Cat. No. B130210
CAS RN: 4117-09-3
M. Wt: 177.08 g/mol
InChI Key: GNYDYUQVALBGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-heptene is a linear halogenated alkene . It is used in synthetic chemistry as an alkylating agent . It is also used as a reagent in the synthesis of ®- (+)-Lasiodiplodin, a macrolide that exhibits potent antileukemic activity against human tumors .


Synthesis Analysis

7-Bromo-1-heptene may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one, and 8-hydroxy-15,15,15-trifluoro-1-pentadece . In the agrochemical industry, 7-Bromo-1-Heptene is used in the production of insecticides, herbicides, and fungicides. It is a key intermediate in the synthesis of various insecticides, such as cypermethrin, which is used to control pests in crops such as cotton, vegetables, and fruits .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1-heptene is C7H13Br . The molecular weight is 177.08 . The IUPAC Standard InChI is InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 .


Chemical Reactions Analysis

7-Bromo-1-heptene may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one .


Physical And Chemical Properties Analysis

7-Bromo-1-heptene has a refractive index of n20/D 1.466 (lit.) . It has a boiling point of 27 °C/1 mmHg (lit.) . The density of 7-Bromo-1-heptene is 1.162 g/mL at 25 °C (lit.) .

Scientific Research Applications

Quantum Chemical Study in Bromination Reactions

7-Bromo-1-heptene has been studied in the context of bromination reactions. A study by Miroshnichenko (1998) using the MNDO method focused on the potential energy surface of bromine and 1-heptene reactions, highlighting the role of water and hydrogen bromide associates in these reactions (Miroshnichenko, 1998).

Role in Gold-Catalyzed Cycloisomerization

Brooner, Robertson, and Widenhoefer (2014) explored the gold-catalyzed cycloisomerization involving heptene derivatives, providing insights into the kinetics and mechanism of isomerization and the role of Brønsted acid in these processes (Brooner, Robertson, & Widenhoefer, 2014).

Surface Chemistry and Material Science Applications

Makowski, Zemlyanov, and Ivanisevic (2011) demonstrated the application of 7-bromo-1-heptene in surface chemistry through olefin metathesis reactions on GaN surfaces. This study underscores its utility in modifying surfaces with specific chemical groups, as evidenced by X-ray photoelectron spectroscopy and other analytical methods (Makowski, Zemlyanov, & Ivanisevic, 2011).

Organic Synthesis and Chemical Transformations

Tong et al. (2012) discussed the use of 7-bromo-2-heptenoate in organic synthesis, particularly in creating highly substituted cyclohexane derivatives through S(N)2-conjugate addition reactions. This research highlights its role in facilitating complex organic transformations (Tong et al., 2012).

Hydroformylation Catalysts in Chemical Industry

The hydroformylation of heptene derivatives, including 7-bromo-1-heptene, has been studied by Arhancet, Davis, and Hanson (1991) in the context of supported aqueous-phase catalysts. Their research provides valuable insights for industrial applications in producing aldehydes from olefins (Arhancet, Davis, & Hanson, 1991).

Safety And Hazards

7-Bromo-1-heptene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

7-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDYUQVALBGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335314
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-heptene

CAS RN

4117-09-3
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-heptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-heptene
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-heptene
Reactant of Route 3
7-Bromo-1-heptene
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-heptene
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-heptene
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-heptene

Citations

For This Compound
95
Citations
MS Makowski, DY Zemlyanov, A Ivanisevic - Applied surface science, 2011 - Elsevier
… For the proof-of-concept experiments reported in this paper, 7-bromo-1-heptene was utilized as a model compound to terminate the surface with a bromine functional group through …
Number of citations: 30 www.sciencedirect.com
J Wang, L He, F Nan, F Wang, H Li, J Wang… - Journal of materials …, 2017 - Springer
… Terpolymerizations of 7-bromo-1-heptene with ethylene and … and the highest incorporation of 7-bromo-1-heptene. So this work is … Table 1 Terpolymerization of 7-bromo-1-heptene with …
Number of citations: 6 link.springer.com
Y Dong, KJ Edgar - Polymer Chemistry, 2015 - pubs.rsc.org
… available ethyl cellulose, terminally unsaturated alkyl groups were appended as metathesis handles by reaction with allyl chloride, 5-bromo-1-pentene, 7-bromo-1-heptene and 11-…
Number of citations: 33 pubs.rsc.org
K Zhang, M Lackey, J Cui, GN Tew - pstorage-acs-6854636.s3 …
… Compound 5 [3,4] : Compound 4 (1.2 g, 6.44 mmol) and 7-bromo-1-heptene (1.37 g, 7.73 mmol) were dissolved in 20 mL toluene. After refluxing the mixture for 24 h, the crude material …
Y Quan, W Shi, Y Song, X Jiang… - Journal of the American …, 2021 - ACS Publications
… Long-chain alkenes 1-hexadecene and 7-bromo-1-heptene also coupled with CF 3 SO 2 Cl to generate 18c and 19c in 90 and 95% yields, respectively. The reactions at 1 and 10 mmol …
Number of citations: 53 pubs.acs.org
X Wang, L Zhang, LL Smith-Keenan… - … process research & …, 2007 - ACS Publications
… initial attempt to prepare 8 using 7-bromo-1-heptene as alkylating agent proceeded much more readily than that using 7. However, preparation of 7-bromo-1-heptene by the same cross …
Number of citations: 21 pubs.acs.org
LK Liu, EO Dare - Journal of the Chinese Chemical Society, 2004 - Wiley Online Library
… 5-bromo-1pentene, 6-chloro-1-hexene, 7-bromo-1-heptene, and 8bromo-1-octene; together with other unsaturated substrates: … Hydrosilylation reaction of H8-T8 with 7-bromo-1heptene …
Number of citations: 11 onlinelibrary.wiley.com
EO Dare - Journal of the Chinese Chemical Society, 2004 - ntur.lib.ntu.edu.tw
… adopted as the catalysts15 with various w-halo-1-alkenes as the unsaturated substrates (Scheme II): 4-bromo-1-butene, 5-bromo-1pentene, 6-chloro-1-hexene, 7-bromo-1-heptene, …
Number of citations: 0 ntur.lib.ntu.edu.tw
MS Makowski, SA Jewett, B Andrews, D Zemlyanov… - researchgate.net
… A) 7-bromo-1-heptene was bound through olefin cross –metathesis. B) Br 3d XPS spectra for the GaN surfaces before and after binding 7-bromo-1-heptene. The bromine atom served …
Number of citations: 2 www.researchgate.net
N Blake, ZR Turner, JC Buffet, D O'Hare - Polymer Chemistry, 2023 - pubs.rsc.org
… For the bromoalkenes with longer methylene chains, 11-bromo-1-undecene (11-Br) and 7-bromo-1heptene (7-Br), a copolymer with higher comonomer incorporation with higher yield …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.